2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 1701582-64-0. It has a linear formula of C7H5BrF3NO . The compound has a molecular weight of 256.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific representation of the molecular structure of the compound.It is typically stored in an inert atmosphere at room temperature .
Scientific Research Applications
Spectroscopic and Optical Studies
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For instance, the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, was conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study provided insights into the molecular structure and vibrational frequencies of such compounds, enhancing our understanding of their optical properties (H. Vural & M. Kara, 2017).
Chemical Synthesis and Structure
The synthesis and structural analysis of derivatives of bromopyridines, including those related to this compound, have been a focus of several studies. For example, a study on the synthesis and structure of specific pyridine-based derivatives via Suzuki cross-coupling reaction sheds light on the efficient methods for creating novel compounds for various applications (Gulraiz Ahmad et al., 2017).
Biological and Antimicrobial Activities
Research has also explored the biological and antimicrobial activities of bromopyridine derivatives. In one study, a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and evaluated for their antibacterial activity, demonstrating potential applications in medicinal chemistry (B. Reddy & K. Prasad, 2021).
Molecular Docking and Drug Design
Additionally, the use of bromopyridine derivatives in drug design is evident in studies involving molecular docking and synthesis for potential use as inhibitors in various biological pathways. For example, a study on the synthesis, structure elucidation, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives aimed at inhibiting tyrosyl-tRNA synthetase highlights the relevance of such compounds in drug discovery (Zainab Jabri et al., 2023).
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are commonly used as insecticides and acaricides .
Mode of Action
Given its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets to form these derivatives, which then exert their insecticidal and acaricidal effects.
Biochemical Pathways
The oxazoline and thiazoline derivatives it helps produce are known to interfere with the nervous system of insects and mites, leading to their death .
Result of Action
Its role in the synthesis of oxazoline and thiazoline derivatives suggests that it contributes to the insecticidal and acaricidal effects of these compounds .
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYEXBNFPDKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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